Cas no 2288709-46-4 (Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate)
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
- Acetic acid, 2-[2-bromo-6-(bromomethyl)phenoxy]-, ethyl ester
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- Inchi: 1S/C11H12Br2O3/c1-2-15-10(14)7-16-11-8(6-12)4-3-5-9(11)13/h3-5H,2,6-7H2,1H3
- InChI Key: MSGFIOTZGOZEJW-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)COC1=C(CBr)C=CC=C1Br
Experimental Properties
- Density: 1.659±0.06 g/cm3(Predicted)
- Boiling Point: 368.3±32.0 °C(Predicted)
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA17015-1g |
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate |
2288709-46-4 | 96% | 1g |
$282.00 | 2024-04-20 | |
| A2B Chem LLC | BA17015-5g |
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate |
2288709-46-4 | 96% | 5g |
$825.00 | 2024-04-20 |
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Additional information on Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate
Recent Advances in the Application of Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate (CAS: 2288709-46-4) in Chemical Biology and Pharmaceutical Research
Ethyl 2-[2-bromo-6-(bromomethyl)phenoxy]acetate (CAS: 2288709-46-4) has emerged as a critical intermediate in pharmaceutical synthesis and chemical biology research. Recent studies have highlighted its versatile applications in drug discovery, particularly in the development of novel kinase inhibitors and PROTAC (Proteolysis Targeting Chimeras) molecules. The compound's unique brominated aromatic structure enables efficient cross-coupling reactions, making it valuable for structure-activity relationship (SAR) studies.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized this compound as a key building block for synthesizing selective BTK (Bruton's tyrosine kinase) inhibitors. The bromomethyl group at the 6-position allowed for precise functionalization through nucleophilic substitution, enabling the development of compounds with improved pharmacokinetic properties. The resulting inhibitors demonstrated nanomolar potency against both wild-type and C481S mutant BTK, addressing a major challenge in B-cell malignancy treatments.
Another significant application was reported in ACS Chemical Biology, where 2288709-46-4 served as the foundation for developing novel E3 ligase binders in PROTAC design. The researchers exploited the compound's phenolic oxygen as an attachment point for linker construction, while the bromine atoms provided handles for further derivatization. This approach yielded several potent degrader molecules targeting oncogenic proteins, with one lead compound showing remarkable degradation efficiency (DC50 < 50 nM) in cellular models.
Recent synthetic methodology developments have also enhanced the utility of this compound. A 2024 Nature Protocols publication detailed an optimized Pd-catalyzed borylation protocol specifically designed for 2288709-46-4 derivatives, enabling rapid diversification of the core structure. This advancement has significantly accelerated the discovery of new chemical probes for studying protein-protein interactions in cancer pathways.
From a safety and ADME perspective, new computational models predict favorable properties for derivatives of this scaffold. Molecular dynamics simulations suggest that the ethyl ester group contributes to improved membrane permeability while maintaining metabolic stability. These predictions align well with recent experimental data from in vitro ADME studies conducted by several pharmaceutical research groups.
The compound's commercial availability and relatively straightforward synthesis (typically achieved in 3 steps from commercially available 2-bromo-6-methylphenol) have contributed to its growing popularity in medicinal chemistry. Current price trends indicate stable supply, with major suppliers offering both the standard compound and custom derivatives to support drug discovery programs.
Looking forward, researchers anticipate expanded applications of 2288709-46-4 in targeted protein degradation and covalent inhibitor development. Several ongoing clinical trials for cancer therapies indirectly utilize derivatives of this scaffold, though specific structures remain proprietary. The compound's versatility suggests it will remain a valuable tool in chemical biology and pharmaceutical research for the foreseeable future.
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